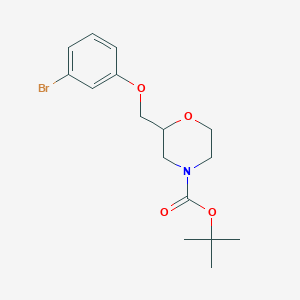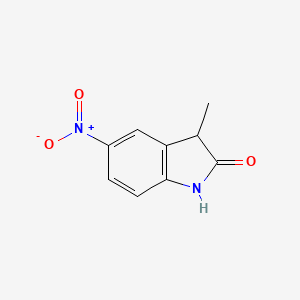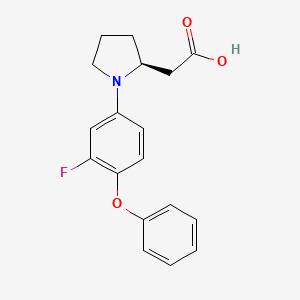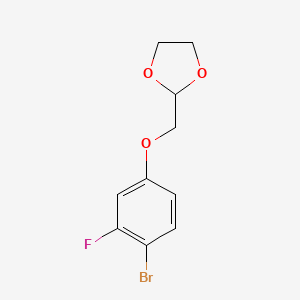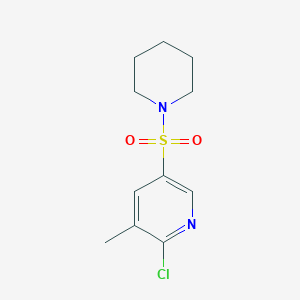
N-benzylmorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylmorpholine-3-carboxamide is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a benzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylmorpholine-3-carboxamide typically involves the reaction of morpholine with benzylamine and a carboxylating agent. One common method involves the use of benzylamine and a carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-benzylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-benzylmorpholine-3-carboxylic acid.
Reduction: Formation of N-benzylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-benzylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzylmorpholine-3-carboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may interact with neurotransmitter receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzylmorpholine-4-carboxamide
- N-benzylmorpholine-2-carboxamide
- N-benzylmorpholine-3-sulfonamide
Uniqueness
N-benzylmorpholine-3-carboxamide is unique due to its specific substitution pattern on the morpholine ring. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-benzylmorpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(11-9-16-7-6-13-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |
Clave InChI |
OFNJDQKFZCYBOB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)


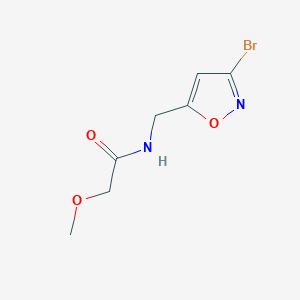
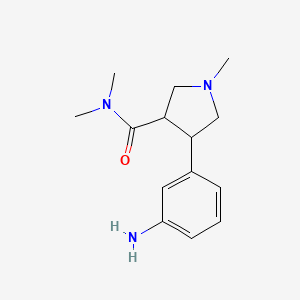
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

